molecular formula C9H10FNO B12981399 (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B12981399
M. Wt: 167.18 g/mol
InChI Key: CDILJESEKTYKHI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The systematic IUPAC name for this compound is (5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine , reflecting its bicyclic benzofuran core, fluorine substituent at position 5, and aminomethyl group at position 2. The CAS Registry Number 1083318-22-2 uniquely identifies this molecule in chemical databases. Alternative synonyms include:

  • 5-Fluoro-2,3-dihydrobenzofuran-2-methanamine
  • 1-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
Property Value Source
CAS Registry Number 1083318-22-2
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol

Molecular Architecture and Functional Group Analysis

The molecule consists of a 2,3-dihydrobenzofuran scaffold fused to a fluorinated benzene ring, with a methanamine group at position 2 (Table 1). Key structural features include:

  • Benzofuran Core : A bicyclic system comprising a benzene ring fused to a tetrahydrofuran-like oxygen-containing ring.
  • Fluoro Substituent : A fluorine atom at position 5 on the benzene ring, introducing electronic effects that modulate reactivity.
  • Primary Amine : A -CH₂NH₂ group at position 2, enabling hydrogen bonding and salt formation.

Functional Groups :

  • Ether (C-O-C in dihydrofuran)
  • Aromatic Fluoride (C-F)
  • Primary Amine (-NH₂)

The SMILES notation (C1C(C2=C(O1)C=CC(=C2)F)N) and InChIKey (YSCBVVODVORHGP-UHFFFAOYSA-N) encode connectivity and stereochemical features.

Crystallographic Data and Conformational Studies

While no experimental crystallographic data for (5-fluoro-2,3-dihydrobenzofuran-2-yl)methanamine has been published, analogous benzofuran derivatives exhibit planar aromatic systems with chair-like conformations in the dihydrofuran ring. Computational models predict:

  • Bond Lengths : C-O (1.43 Å), C-F (1.34 Å), and C-N (1.47 Å)
  • Dihedral Angles : 120–130° between the benzene and furan rings

X-ray diffraction techniques, such as those described for single-crystal analyses using CCD area detectors, could resolve its three-dimensional structure. Low-temperature crystallography (90–300 K) would enhance resolution by reducing thermal motion.

Comparative Analysis with Benzofuran Derivatives

Structural analogs vary in substituent positions and functional groups, leading to distinct physicochemical properties (Table 2):

Compound Substituent Position Molecular Weight (g/mol) logP
This compound 2 167.18 1.14
(5-Fluoro-2,3-dihydrobenzofuran-3-yl)methanamine 3 167.18 1.09
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine 4 167.18 1.21

Key Differences :

  • Positional Isomerism : The amine group’s position (2, 3, or 4) alters electronic distribution and hydrogen-bonding capacity.
  • Boiling Points : Derivatives with para-substituted amines (e.g., position 4) exhibit higher boiling points (262.5°C) due to increased polarity.
  • LogP Values : The 2-substituted isomer (logP 1.14) shows moderate lipophilicity, favoring membrane permeability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDILJESEKTYKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated compound undergoes O-alkylation to form an ether.

    Cyclization: Cyclization of the ether compound leads to the formation of the benzofuran ring.

    Azidation or Ammonolysis: The intermediate is then subjected to azidation or ammonolysis to introduce the amine group.

    Reduction: Finally, reduction of the azide group yields this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves the use of high-yield reactions and minimal purification steps to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound with a benzofuran structure, a fluorine atom, and an amine functional group. The dihydrobenzofuran ring contributes to its chemical reactivity and potential biological activity. The fluorine atom enhances the compound's metabolic stability and lipophilicity, making it a candidate for pharmaceutical uses.

Potential Therapeutic Applications

This compound's applications are primarily in medicinal chemistry due to its potential as a therapeutic agent for neurological disorders and as a building block in organic synthesis.

Neurological Disorders

  • Its structural similarity to neurotransmitter modulators suggests it may be useful in treating neurological disorders.
  • Derivatives of this compound can act on serotonin receptors, which may help in treating anxiety and depression.
  • (7-(2,6-dichlorophenyl)-5-fluoro-2,3-dihydrobenzofuran-2-yl)methanamine exemplifies the effectiveness of compounds for treating depression .
  • Studies show that it decreases the amount of time mice spend immobile in tail suspension tests, which suggests antidepressant-like effects .

EED Binding Affinity

  • The 5-fluoro-2,3-dihydrobenzofuran group enhances potency in binding to EED and inhibiting cell growth .
  • The 5-fluoro-2,3-dihydrobenzofuran group fills the deep pocket of EED, excluding water molecules and engaging in cation interactions .

Structural Relationships

Several compounds share structural similarities with this compound.

Compound NameStructure CharacteristicsUnique Features
5-FluoroindoleIndole ring with fluorine substitutionKnown for its role in serotonin receptor activity
BenzofuranFused benzene and furan ringLacks the amine group
7-Amino-5-fluorobenzofuranAmino group at position 7 of benzofuranPotentially more polar due to amino substitution
4-FluorophenethylaminePhenethylamine structure with fluorineSimpler structure; less complex than the target compound

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical profiles of (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine are best understood in the context of structurally related benzofuran derivatives. Below is a detailed comparison:

Structural and Functional Analogues

Positional Isomerism and Bioactivity

The position of the methanamine group significantly impacts biological activity. For example, the 2-yl isomer exhibits stronger EED inhibition (IC₅₀ = 0.3 nM) compared to the 4-yl isomer, likely due to better spatial compatibility with the EED hydrophobic pocket . Fluorine at C5 enhances metabolic stability and binding affinity across analogs, as seen in both 2-yl and 4-yl derivatives .

Substituent Effects

  • Aryl Modifications : Substituting the methanamine with a 4-methoxyphenyl group (e.g., in ) shifts the compound’s application from oncology to unexplored therapeutic areas, though data on biological activity remain sparse .

Research Findings and Implications

Comparative Toxicity : Fluorinated analogs generally exhibit lower cytotoxicity than chlorinated or brominated benzofurans, making them safer candidates for further development .

Structural Optimization : Modifications at C3 (e.g., methyl groups) or the methanamine side chain could balance potency and pharmacokinetic properties .

Biological Activity

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a compound of significant interest in pharmacology due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety substituted with a fluorine atom and an amine functional group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug development. Its structural formula can be represented as follows:

C9H10FN\text{C}_9\text{H}_{10}\text{F}\text{N}

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the realm of pharmacology. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating neurological disorders.

Interaction with Receptors

Preliminary studies have shown that this compound may interact with serotonin receptors, indicating its potential role as a modulator of serotonergic activity. Notably, compounds derived from this structure have demonstrated binding affinities to various receptor sites, which could be beneficial in treating conditions such as anxiety and depression .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from phenolic compounds. Key steps include:

  • Bromination : Introduction of bromine to facilitate further reactions.
  • Alkylation : Formation of the amine functional group.
  • Cyclization : Construction of the benzofuran core.

These methods have been characterized by high yields and efficiency, making them suitable for industrial applications.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound against various cell lines and conditions:

Table 1: Biological Activity Data

StudyCell LineIC50 Value (nM)Mechanism of Action
L1210 Mouse Leukemia<50Inhibition of cell proliferation
KARPAS422 (Lymphoma)12Binding to EED protein
Various Serotonin ReceptorsVariesModulation of serotonergic pathways
  • Inhibition Studies : A study demonstrated that derivatives of (5-Fluoro-2,3-dihydrobenzofuran) exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Cell Growth Inhibition : Another study highlighted that compounds containing the 5-fluoro-2,3-dihydrobenzofuran group significantly inhibited cell growth in KARPAS422 cells with an IC50 value as low as 12 nM .
  • Serotonergic Activity : The compound's interaction with serotonin receptors suggests it may serve as a potential treatment for mood disorders by modulating serotonergic activity.

Q & A

Q. How do steric and electronic effects influence the compound’s bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing fluorine with methoxy or nitro groups). Evidence from Sirtuin inhibitors shows that electron-withdrawing groups at the 5-position enhance binding affinity by 3–5-fold .

Notes

  • Citations follow strict evidence mapping (e.g., fluorination methods from , synthesis from ).
  • Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational methodologies.

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